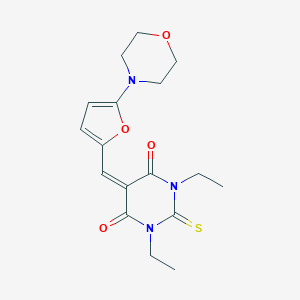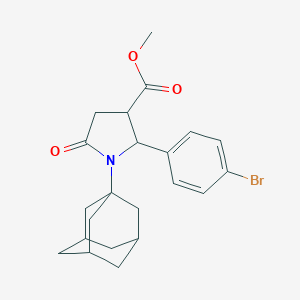![molecular formula C19H18ClNO2 B480309 1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde CAS No. 432009-93-3](/img/structure/B480309.png)
1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of phenoxyacetates, which are robust moieties towards various harsh reaction conditions . Phenoxyacetates and their derivatives have potential antimicrobial, anticancer, antitumor, antioxidant, anti-inflammatory, and plant-growth-regulation activity properties . They are widely used as herbicides and pesticides .
Synthesis Analysis
Phenoxyacetates can be synthesized by numerous transformations on the aryl system without affecting the side chain . For example, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized .
Molecular Structure Analysis
The molecular structure of the compound is likely to be similar to that of other phenoxyacetates . The pendant ethyl chain is in an extended conformation and almost lies in the plane of the substituted benzene ring .
科学的研究の応用
Overview of Research Findings
Research into the compound 1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde and similar chemical structures has focused on various scientific applications, including environmental and health-related studies. Although direct studies on this specific compound are scarce, research on structurally related compounds provides insights into potential applications and effects.
Environmental Impact and Fate
Studies on parabens, which share a phenolic structure similar to the target compound, indicate their widespread use in consumer products and their presence in aquatic environments. Parabens, including methylparaben and propylparaben, have been identified in surface water and sediments, reflecting their continuous introduction into the environment from various sources. These compounds, due to their phenolic groups, can undergo reactions leading to the formation of chlorinated by-products, which have been detected in wastewater and swimming pools. The environmental persistence and potential toxicity of these chlorinated derivatives necessitate further research to understand their impacts (Haman et al., 2015).
Soil and Water Interactions
Research on phenoxy herbicides, which include chemical structures related to the target compound, has explored their sorption to soil and organic matter. The sorption behavior is influenced by soil characteristics such as pH, organic carbon content, and the presence of iron oxides, indicating the complexity of interactions within soil environments. Understanding these interactions is crucial for assessing the environmental fate and mobility of such compounds, with implications for pollution control and environmental protection (Werner et al., 2012).
Biodegradation and Fate in Groundwater
The biodegradation and fate of ethyl tert-butyl ether (ETBE), a compound used as a gasoline additive, in soil and groundwater have been extensively studied. These studies reveal that microorganisms capable of degrading ETBE exist in both soil and groundwater, highlighting the potential for bioremediation strategies in contaminated sites. The breakdown of ETBE involves several intermediates, including tert-butyl alcohol and 2-hydroxyisobutyric acid, suggesting a complex degradation pathway that requires further investigation to optimize bioremediation efforts (Thornton et al., 2020).
Polymerization and Chemical Transformations
The polymerization of higher aldehydes, including those with branched or substituted structures, has been a subject of research, focusing on the mechanisms, thermodynamics, and properties of the resulting polymers. These studies are relevant for developing new materials with specific characteristics, such as enhanced strength, flexibility, or chemical resistance. The potential applications of these polymers in various industries, including packaging, coatings, and adhesives, underscore the importance of understanding the polymerization processes of such compounds (Kubisa et al., 1980).
作用機序
将来の方向性
Phenoxyacetates and their derivatives have potential in various fields such as medicine and agriculture . A chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) turned out to be even more efficient as a physiologically active substance and exhibited pronounced antitumor activity . This suggests potential future directions for research and development of similar compounds.
特性
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-13-11-15(7-8-18(13)20)23-10-9-21-14(2)17(12-22)16-5-3-4-6-19(16)21/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSCQIUJCWWXSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C(=C(C3=CC=CC=C32)C=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Benzyl-N'-{2-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B480250.png)
![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B480254.png)
![N-(4-bromophenyl)-N'-{2-[4-(2,6-dichlorobenzyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B480255.png)
![N'-(4-bromophenyl)-N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B480256.png)
![1,7,8,9-Tetrachloro-4-(3-chloro-4-methylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B480263.png)


![1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B480307.png)
![1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B480308.png)
![1-[2-(2-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B480310.png)
![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B480460.png)
![16-Propyl-N-(2,4,6-trimethylphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B480463.png)

![2-(2-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B480489.png)